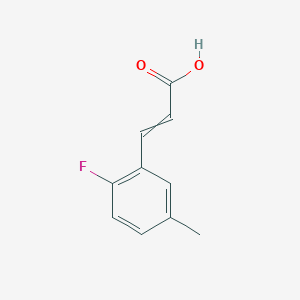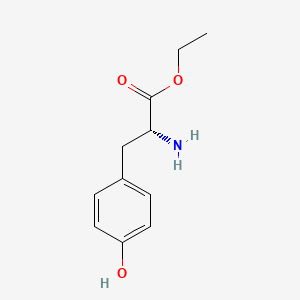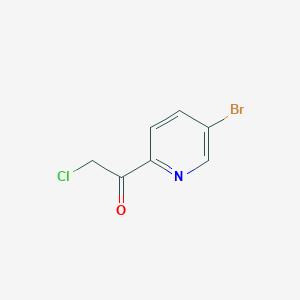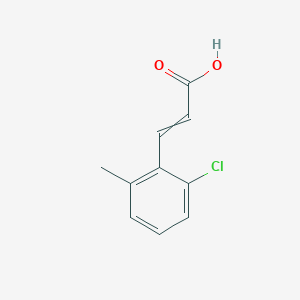![molecular formula C16H24ClN3O3 B12444095 Ethyl 4-[3-oxo-3-(phenylamino)propyl]piperazine-1-carboxylate hydrochloride](/img/structure/B12444095.png)
Ethyl 4-[3-oxo-3-(phenylamino)propyl]piperazine-1-carboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ETHYL 4-[2-(PHENYLCARBAMOYL)ETHYL]PIPERAZINE-1-CARBOXYLATE HYDROCHLORIDE is a chemical compound with the molecular formula C14H19N3O3. It is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms. This compound is often used as a building block in the synthesis of various pharmaceuticals and bioactive molecules due to its versatile chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-[2-(PHENYLCARBAMOYL)ETHYL]PIPERAZINE-1-CARBOXYLATE HYDROCHLORIDE typically involves the reaction of ethyl piperazine-1-carboxylate with phenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is purified using techniques like recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
ETHYL 4-[2-(PHENYLCARBAMOYL)ETHYL]PIPERAZINE-1-CARBOXYLATE HYDROCHLORIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
ETHYL 4-[2-(PHENYLCARBAMOYL)ETHYL]PIPERAZINE-1-CARBOXYLATE HYDROCHLORIDE has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Employed in the study of enzyme inhibitors and receptor modulators.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of ETHYL 4-[2-(PHENYLCARBAMOYL)ETHYL]PIPERAZINE-1-CARBOXYLATE HYDROCHLORIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
ETHYL 4-(PHENYLCARBAMOYL)PIPERAZINE-1-CARBOXYLATE: A closely related compound with similar chemical properties and applications.
N-Boc PIPERAZINE DERIVATIVES: These compounds also contain the piperazine ring and are used in similar research and industrial applications.
Uniqueness
ETHYL 4-[2-(PHENYLCARBAMOYL)ETHYL]PIPERAZINE-1-CARBOXYLATE HYDROCHLORIDE is unique due to its specific structural features, which allow for versatile chemical modifications and a wide range of applications. Its ability to undergo various chemical reactions and interact with different molecular targets makes it a valuable compound in scientific research and industrial processes .
Propiedades
Fórmula molecular |
C16H24ClN3O3 |
|---|---|
Peso molecular |
341.83 g/mol |
Nombre IUPAC |
ethyl 4-(3-anilino-3-oxopropyl)piperazine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C16H23N3O3.ClH/c1-2-22-16(21)19-12-10-18(11-13-19)9-8-15(20)17-14-6-4-3-5-7-14;/h3-7H,2,8-13H2,1H3,(H,17,20);1H |
Clave InChI |
YFGJDRSOEVDTNY-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)N1CCN(CC1)CCC(=O)NC2=CC=CC=C2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-methyl-4-[(4-methylphenyl)carbonyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B12444021.png)

![N-{1-(4-chlorophenyl)-2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-2-hydroxy-N-methylpropanamide](/img/structure/B12444026.png)
![(3Z)-3-({4-[(E)-phenyldiazenyl]phenyl}imino)-1,3-dihydro-2H-indol-2-one](/img/structure/B12444035.png)



methanone](/img/structure/B12444052.png)
![Methyl 2-methoxy-6-[(1E,3E)-4-phenylbuta-1,3-dien-1-YL]benzoate](/img/structure/B12444058.png)
![3-{[(4-chlorophenyl)carbonyl]amino}-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B12444062.png)


![3-methyl-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}butanamide](/img/structure/B12444086.png)
